molecular formula C11H15NO3 B1285414 N-(4-Methoxyphenyl)-2-methylalanine CAS No. 103856-06-0

N-(4-Methoxyphenyl)-2-methylalanine

Cat. No.: B1285414
CAS No.: 103856-06-0
M. Wt: 209.24 g/mol
InChI Key: WCPRVWFUKWZJIK-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-2-methylalanine is an organic compound that belongs to the class of amino acids It is characterized by the presence of a methoxy group attached to the phenyl ring and a methyl group attached to the alanine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenyl)-2-methylalanine can be achieved through several methods. One common approach involves the reaction of 4-methoxyaniline with 2-methylalanine under specific conditions. The reaction typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)-2-methylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Methoxyphenyl)-2-methylalanine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential role in biochemical pathways and as a probe for enzyme activity.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Methoxyphenyl)-2-methylalanine is unique due to the presence of both the methoxy group and the methyl group on the alanine backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(4-methoxyanilino)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-11(2,10(13)14)12-8-4-6-9(15-3)7-5-8/h4-7,12H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPRVWFUKWZJIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)NC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70589756
Record name N-(4-Methoxyphenyl)-2-methylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103856-06-0
Record name N-(4-Methoxyphenyl)-2-methylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70589756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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